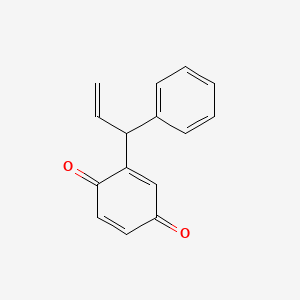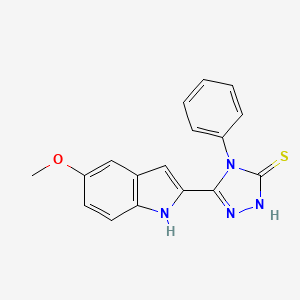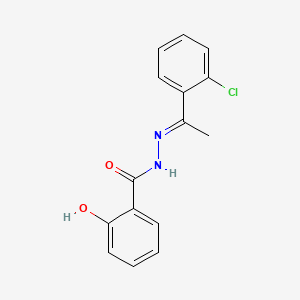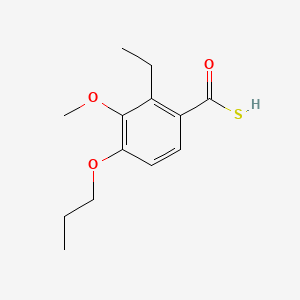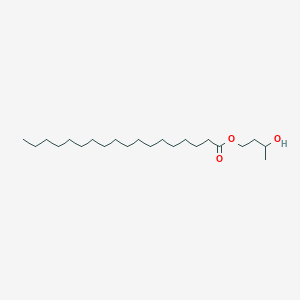
1,3-Butylene glycol 1-stearate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-ブチレングリコール 1-ステアレートは、1,3-ブチレングリコールとステアリン酸から誘導されたエステルです。この化合物は、その軟化剤と保湿特性により、化粧品やパーソナルケア製品など、さまざまな業界での用途で知られています。
2. 製法
合成経路と反応条件: 1,3-ブチレングリコール 1-ステアレートは、1,3-ブチレングリコールとステアリン酸の間のエステル化反応によって合成されます。この反応は通常、硫酸またはp-トルエンスルホン酸などの酸触媒の存在下で反応物を加熱し、エステル結合の形成を促進します。この反応は、反応中に生成される水を除去するために還流条件下で行われ、平衡をエステルの生成方向に推進します。
工業生産方法: 工業環境では、エステル化プロセスは、水やその他の副生成物を連続的に除去するために蒸留塔を備えた大型反応器で実施されることがよくあります。反応混合物は150℃から200℃の温度に加熱され、プロセスを完了するまでに数時間かかる場合があります。反応後、製品は蒸留または再結晶によって精製され、高純度の1,3-ブチレングリコール 1-ステアレートが得られます。
3. 化学反応解析
反応の種類: 1,3-ブチレングリコール 1-ステアレートは、次のようなさまざまな化学反応を起こす可能性があります。
加水分解: 水と酸または塩基触媒の存在下で、エステル結合は開裂して、1,3-ブチレングリコールとステアリン酸が再生されます。
転エステル化: エステルは、触媒の存在下で別のアルコールと反応して、別のエステルとアルコールを生成できます。
酸化: 特定の条件下では、分子のグリコール部分は、対応するアルデヒドまたは酸に酸化される可能性があります。
一般的な試薬と条件:
加水分解: 水で酸性または塩基性条件。
転エステル化: ナトリウムメトキシドまたは硫酸などの触媒とアルコール。
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの酸化剤。
生成される主な製品:
加水分解: 1,3-ブチレングリコールとステアリン酸。
転エステル化: 新しいエステルとアルコール。
酸化: グリコール部分から誘導されたアルデヒドまたは酸。
4. 科学研究への応用
1,3-ブチレングリコール 1-ステアレートは、科学研究および産業において幅広い用途を持っています。
化学: 他の化学化合物の合成における中間体として使用されます。
生物学: 生体適合性のために、生物学的アッセイや実験の製剤に使用されます。
医学: 薬物送達システムにおける潜在的な使用と、局所製剤の成分として調査されています。
産業: 軟化剤、保湿剤、安定剤として、化粧品やパーソナルケア製品に広く使用されています。クリーム、ローション、その他の製剤の質感と安定性を向上させるのに役立ちます。
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Butylene glycol 1-stearate is synthesized through an esterification reaction between 1,3-butylene glycol and stearic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards ester formation.
Industrial Production Methods: In industrial settings, the esterification process is often conducted in large reactors equipped with distillation columns to continuously remove water and other by-products. The reaction mixture is heated to temperatures ranging from 150°C to 200°C, and the process may take several hours to complete. After the reaction, the product is purified through distillation or recrystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions: 1,3-Butylene glycol 1-stearate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to regenerate 1,3-butylene glycol and stearic acid.
Transesterification: The ester can react with another alcohol in the presence of a catalyst to form a different ester and alcohol.
Oxidation: Under specific conditions, the glycol portion of the molecule can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide or sulfuric acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: 1,3-butylene glycol and stearic acid.
Transesterification: New esters and alcohols.
Oxidation: Aldehydes or acids derived from the glycol portion.
科学的研究の応用
1,3-Butylene glycol 1-stearate has a wide range of applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Employed in the formulation of biological assays and experiments due to its biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.
Industry: Widely used in cosmetics and personal care products as an emollient, moisturizer, and stabilizer. It helps improve the texture and stability of creams, lotions, and other formulations.
作用機序
化粧品やパーソナルケア製品における1,3-ブチレングリコール 1-ステアレートの主な作用機序は、皮膚上に保護バリアを形成する能力です。このバリアは、水分を保持し、乾燥を防ぎ、皮膚の水分を改善するのに役立ちます。化合物の軟化剤特性は、より滑らかで柔らかな肌の質感にも貢献します。分子レベルでは、エステルは皮膚の脂質二重層と相互作用し、バリア機能を強化し、経皮水分蒸散を減少させます。
類似化合物:
- 1,2-ブチレングリコール 1-ステアレート
- 1,4-ブチレングリコール 1-ステアレート
- プロピレングリコール 1-ステアレート
比較: 1,3-ブチレングリコール 1-ステアレートは、その特定の分子構造によりユニークで、明確な物理的および化学的特性を付与します。1,2-ブチレングリコール 1-ステアレートおよび1,4-ブチレングリコール 1-ステアレートと比較して、1,3-異性体はヒドロキシル基の異なる空間配置を持ち、その反応性と他の分子との相互作用に影響を与えます。一方、プロピレングリコール 1-ステアレートは、異なる骨格構造を持っているため、その物理的特性と用途が異なります。1,3-ブチレングリコール 1-ステアレートにおける1,3-ブチレングリコールとステアリン酸のユニークな組み合わせにより、最適な軟化剤と保湿特性を持つ化合物が生成され、化粧品やパーソナルケア製品での使用に特に適しています。
類似化合物との比較
- 1,2-Butylene glycol 1-stearate
- 1,4-Butylene glycol 1-stearate
- Propylene glycol 1-stearate
Comparison: 1,3-Butylene glycol 1-stearate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Compared to 1,2-butylene glycol 1-stearate and 1,4-butylene glycol 1-stearate, the 1,3-isomer has a different spatial arrangement of hydroxyl groups, affecting its reactivity and interaction with other molecules. Propylene glycol 1-stearate, on the other hand, has a different backbone structure, leading to variations in its physical properties and applications. The unique combination of 1,3-butylene glycol and stearic acid in this compound results in a compound with optimal emollient and moisturizing properties, making it particularly suitable for use in cosmetics and personal care products.
特性
CAS番号 |
14251-38-8 |
|---|---|
分子式 |
C22H44O3 |
分子量 |
356.6 g/mol |
IUPAC名 |
3-hydroxybutyl octadecanoate |
InChI |
InChI=1S/C22H44O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(24)25-20-19-21(2)23/h21,23H,3-20H2,1-2H3 |
InChIキー |
DXJKELXFOSBWCK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



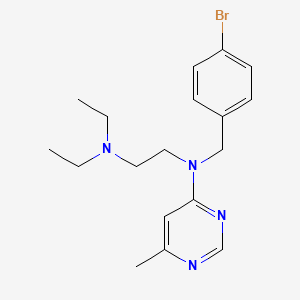
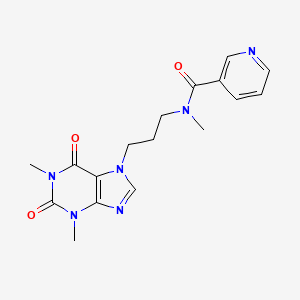

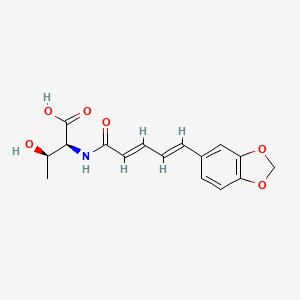
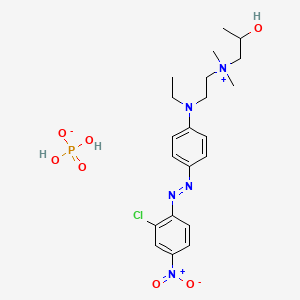
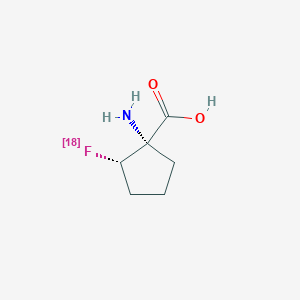
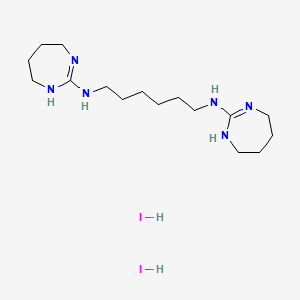
![disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12728166.png)
